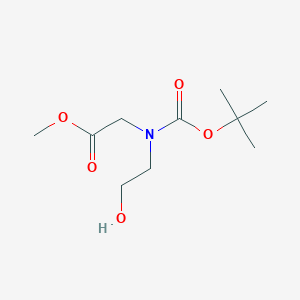

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is a chemical compound with the molecular formula C11H21NO5. It is commonly used in organic synthesis and serves as a building block for various chemical reactions. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is often used to protect amines in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate typically involves the reaction of tert-butyl N-(2-hydroxyethyl)carbamate with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and yields. The purification of the product is often achieved through recrystallization or column chromatography to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

Oxidation: Formation of a carbonyl compound.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine.

Scientific Research Applications

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the synthesis of peptides and proteins by protecting amine groups during the reaction.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate involves its role as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of amines in multi-step synthesis. This selective protection and deprotection enable the synthesis of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

- N-(tert-Butoxycarbonyl)ethanolamine

- tert-Butyl N-(2-hydroxyethyl)carbamate

- 2-(tert-Butoxycarbonylamino)-1-ethanol

Uniqueness

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate is unique due to its combination of a Boc-protected amine and an ester group, making it versatile for various synthetic applications. Its ability to undergo multiple types of reactions while maintaining stability under specific conditions sets it apart from other similar compounds .

Biological Activity

Methyl 2-(tert-butoxycarbonyl(2-hydroxyethyl)amino)acetate, also known as Methyl N-(tert-butoxycarbonyl)-N-(2-hydroxyethyl)glycinate, is a compound with the chemical formula C10H19NO5 and CAS number 189160-68-7. This compound has garnered interest in various fields, including medicinal chemistry and drug development, due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Weight : 233.26 g/mol

- Purity : 95%

- Density : Predicted at 1.135±0.06 g/cm³

This compound functions primarily as a prodrug that can be converted into active metabolites in biological systems. Its structure allows it to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that play critical roles in metabolic processes.

- Modulation of Immune Response : Preliminary studies suggest that it may influence immune responses, potentially acting as an immune checkpoint inhibitor.

Antitumor Activity

Research indicates that compounds similar to this compound have shown promise in cancer therapy by disrupting the PD-1/PD-L1 interaction, a crucial pathway in tumor immune evasion. For instance, small-molecule inhibitors targeting this pathway have been identified through virtual screening methods, which may include derivatives of this compound .

Case Studies

- In Vitro Cytotoxicity Studies : A study conducted on similar compounds revealed significant cytotoxic effects against cancer cell lines, indicating that modifications in the structure can enhance biological activity .

- Molecular Docking Studies : Molecular docking analyses have provided insights into the binding affinities of this compound with specific proteins involved in cancer progression. These studies help predict its efficacy as a therapeutic agent .

Research Findings

Recent advancements in research have focused on synthesizing derivatives of this compound to enhance its biological activity. Notable findings include:

- Binding Affinity : Studies using MM-GBSA methods showed promising binding free energies for receptor-ligand complexes involving this compound, suggesting strong interactions with target proteins .

- Therapeutic Potential : The compound's ability to modulate immune responses positions it as a candidate for further development in immunotherapy .

Properties

CAS No. |

189160-68-7 |

|---|---|

Molecular Formula |

C10H19NO5 |

Molecular Weight |

233.26 g/mol |

IUPAC Name |

methyl 2-[2-hydroxyethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |

InChI |

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11(5-6-12)7-8(13)15-4/h12H,5-7H2,1-4H3 |

InChI Key |

AUHMNOXHHTZGAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCO)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.